Methyl 4-aminoisoquinoline-6-carboxylate
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Overview
Description
Methyl 4-aminoisoquinoline-6-carboxylate is a chemical compound with the molecular formula C11H10N2O2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-aminoisoquinoline-6-carboxylate typically involves the reaction of 4-nitroisoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminoisoquinoline-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like Pd/C under hydrogen atmosphere.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
Oxidation: 4-nitroisoquinoline-6-carboxylate.
Reduction: this compound.
Substitution: Derivatives of isoquinoline with different substituents at the 4-position.
Scientific Research Applications
Methyl 4-aminoisoquinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Methyl 4-aminoisoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structural isomer of isoquinoline with similar chemical properties.
Isoquinoline: The parent compound from which Methyl 4-aminoisoquinoline-6-carboxylate is derived.
Chloroquine: An antimalarial drug with a quinoline backbone.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and ester functional groups make it versatile for various chemical transformations and potential therapeutic applications .
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 4-aminoisoquinoline-6-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)7-2-3-8-5-13-6-10(12)9(8)4-7/h2-6H,12H2,1H3 |
InChI Key |
HOSKRQAHSHTZKP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NC=C2C=C1)N |
Origin of Product |
United States |
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